molecular formula C7H16O B1582171 Propane, 2-methyl-2-propoxy- CAS No. 29072-93-3

Propane, 2-methyl-2-propoxy-

Cat. No.: B1582171
CAS No.: 29072-93-3
M. Wt: 116.2 g/mol
InChI Key: FITVQUMLGWRKKG-UHFFFAOYSA-N
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Description

Propane, 2-methyl-2-propoxy- is an organic compound with the molecular formula C₇H₁₆O. It is a type of ether, characterized by an oxygen atom connected to two alkyl or aryl groups. This compound is also known by its systematic name, 2-methyl-2-propoxypropane. Ethers like this one are commonly used as solvents and intermediates in organic synthesis due to their relatively low reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing ethers like propane, 2-methyl-2-propoxy-, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide. For propane, 2-methyl-2-propoxy-, the reaction would involve 2-methylpropan-2-ol and 1-bromopropane under basic conditions to form the desired ether.

Industrial Production Methods

In industrial settings, the production of ethers often involves catalytic processes. For propane, 2-methyl-2-propoxy-, a common method might involve the use of acid catalysts to facilitate the reaction between alcohols and alkenes. This method is efficient and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Propane, 2-methyl-2-propoxy- can undergo several types of chemical reactions, including:

    Oxidation: Ethers can be oxidized to form peroxides, which are often unstable and can decompose explosively.

    Substitution: Ethers can undergo nucleophilic substitution reactions, particularly under acidic conditions where the ether oxygen is protonated, making it a better leaving group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).

    Substitution: Acidic conditions, such as using hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), can facilitate substitution reactions.

Major Products

    Oxidation: The major products of oxidation are often peroxides or hydroperoxides.

    Substitution: Substitution reactions can yield a variety of products depending on the nucleophile used. For example, using a halide ion can produce an alkyl halide.

Scientific Research Applications

Propane, 2-methyl-2-propoxy- has several applications in scientific research:

    Chemistry: It is used as a solvent and an intermediate in organic synthesis.

    Biology: Ethers are sometimes used in biological studies to investigate membrane permeability and other properties.

    Medicine: While not a common pharmaceutical agent, ethers can be used in the synthesis of more complex molecules with medicinal properties.

    Industry: Ethers are widely used as solvents in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which propane, 2-methyl-2-propoxy- exerts its effects depends on the specific reaction or application. In general, ethers can act as solvents, stabilizing reactive intermediates and facilitating chemical reactions. The oxygen atom in the ether can participate in hydrogen bonding, affecting the solubility and reactivity of other compounds.

Comparison with Similar Compounds

Similar Compounds

    Diethyl ether: Another common ether with similar solvent properties but a different molecular structure.

    Tetrahydrofuran: A cyclic ether with different physical properties and reactivity.

    Ethylene glycol dimethyl ether: A more polar ether used in different applications.

Uniqueness

Propane, 2-methyl-2-propoxy- is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its branched structure can affect its boiling point, solubility, and reactivity compared to linear ethers.

Properties

IUPAC Name

2-methyl-2-propoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O/c1-5-6-8-7(2,3)4/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITVQUMLGWRKKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20334339
Record name propyl tert-butyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29072-93-3
Record name propyl tert-butyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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